

Pyrasulfotole solubility in water and organic solvents

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Compound of Interest

Compound Name: *Pyrasulfotole*

Cat. No.: *B166964*

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A Technical Guide to the Solubility of Pyrasulfotole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **pyrasulfotole**, a key herbicidal active ingredient. The following sections detail its solubility in aqueous and organic media, present this data in a clear tabular format, outline a representative experimental protocol for solubility determination, and visualize its biochemical mechanism of action. This information is critical for formulation development, environmental fate assessment, and toxicological studies.

Quantitative Solubility Data

Pyrasulfotole's solubility is markedly influenced by the pH of the aqueous medium and the nature of the organic solvent. As a weak acid with a pKa of 4.2, its solubility in water increases significantly as the pH rises above this value, leading to the deprotonation of the molecule and the formation of a more soluble salt.^[1] In organic solvents, its solubility varies widely, demonstrating high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone.^{[1][2]}

The following table summarizes the quantitative solubility data for **pyrasulfotole** at 20°C.

Solvent System	pH	Solubility (g/L)	Reference
Water	3.0 (distilled)	2.3	[3]
Water	4.0 (buffer)	4.2	[4]
Water	7.0 (buffer)	69.1	
Water	9.0 (buffer)	49.0	
Ethanol	-	21.6	
n-Hexane	-	0.038	
Toluene	-	6.86	
Acetone	-	89.2	
Dichloromethane	-	120-150	
Ethyl Acetate	-	37.2	
Dimethyl Sulfoxide (DMSO)	-	>600	

Experimental Protocol for Solubility Determination

While specific experimental protocols from the cited sources are not publicly available, a general and widely accepted method for determining the solubility of a compound like **pyrasulfotole** is the Flask Shake Method, often following OECD or EPA guidelines. This method involves equilibrating a supersaturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved substance.

Objective: To determine the saturation solubility of **pyrasulfotole** in a given solvent at a specific temperature.

Materials:

- **Pyrasulfotole** (analytical standard)
- Solvent of interest (e.g., deionized water at a specific pH, ethanol, acetone)

- Constant temperature shaker bath or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks, pipettes, and syringes
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Analytical balance

Procedure:

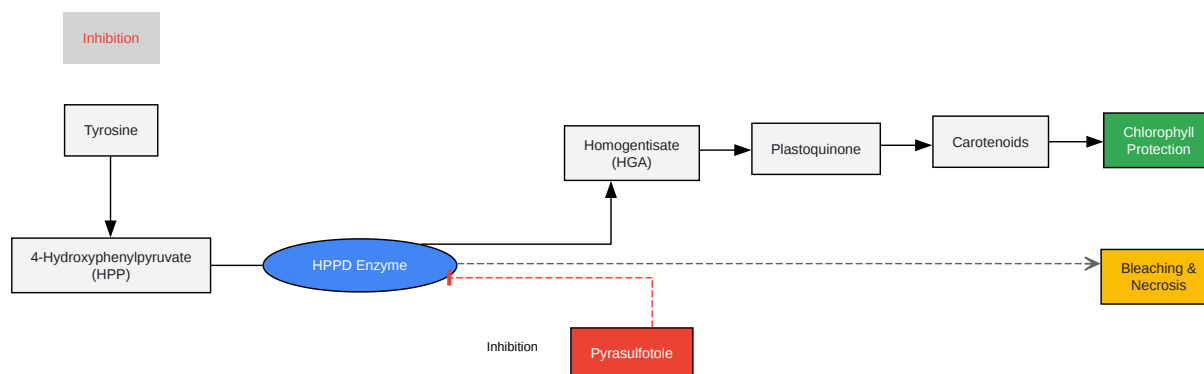
- **Preparation of Supersaturated Solution:** An excess amount of **pyrasulfotole** is added to a known volume of the solvent in a sealed, screw-cap flask. The amount of **pyrasulfotole** should be sufficient to ensure that undissolved solid remains after equilibration.
- **Equilibration:** The flasks are placed in a constant temperature shaker bath set to the desired temperature (e.g., 20°C). The flasks are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
- **Phase Separation:** After equilibration, the flasks are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.
- **Sampling and Filtration:** An aliquot of the clear supernatant is carefully withdrawn using a syringe. The syringe is then fitted with a syringe filter, and the solution is filtered into a clean vial to remove any remaining suspended particles. This step is crucial to prevent overestimation of solubility.
- **Quantification:** The concentration of **pyrasulfotole** in the filtered solution is determined using a validated analytical method, typically HPLC.

- HPLC Conditions: A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a formic acid modifier for better peak shape). Detection is typically performed using a UV-Vis detector at a wavelength where **pyrasulfotole** has maximum absorbance.
- Calibration: A calibration curve is prepared using a series of standard solutions of **pyrasulfotole** of known concentrations.
- Analysis: The filtered sample is injected into the HPLC system, and the peak area corresponding to **pyrasulfotole** is measured. The concentration in the sample is then calculated by comparing its peak area to the calibration curve.
- Data Reporting: The solubility is reported in units of g/L or mg/mL at the specified temperature and, for aqueous solutions, the pH.

Mechanism of Action: HPPD Inhibition

Pyrasulfotole functions as a herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the biochemical pathway responsible for the synthesis of plastoquinone and, subsequently, carotenoids in plants. Carotenoids are essential for protecting chlorophyll from photo-oxidation. By blocking this pathway, **pyrasulfotole** leads to the bleaching of the plant's leaves, followed by necrosis and death.

The following diagram illustrates the inhibitory action of **pyrasulfotole** on the carotenoid biosynthesis pathway.



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Caption: Mechanism of action of **Pyrasulfotole** via HPPD inhibition.

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